3-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-1,2,4-triazin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(2-(2,4-dichlorobenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This compound, in particular, has garnered interest due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-(2,4-dichlorobenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one typically involves the condensation of 2,4-dichlorobenzaldehyde with hydrazine derivatives, followed by cyclization with cyanuric chloride. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-(2,4-dichlorobenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions (e.g., solvent choice, temperature).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce hydrazine derivatives. Substitution reactions may result in various substituted triazine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigating its potential as an antimicrobial, antifungal, or anticancer agent.
Medicine: Exploring its therapeutic potential and pharmacological properties.
Industry: Potential use in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(2-(2,4-dichlorobenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating biological pathways. Further research is needed to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzaldehyde: A precursor in the synthesis of the compound.
Hydrazine Derivatives: Compounds with similar hydrazinyl functional groups.
Triazine Derivatives: Compounds with a triazine ring structure.
Uniqueness
(E)-3-(2-(2,4-dichlorobenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one is unique due to its specific combination of functional groups and potential biological activities. Its dichlorobenzylidene and hydrazinyl moieties may confer distinct chemical reactivity and biological properties compared to other triazine derivatives.
Properties
Molecular Formula |
C10H7Cl2N5O |
---|---|
Molecular Weight |
284.10 g/mol |
IUPAC Name |
3-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C10H7Cl2N5O/c11-7-2-1-6(8(12)3-7)4-13-16-10-15-9(18)5-14-17-10/h1-5H,(H2,15,16,17,18)/b13-4+ |
InChI Key |
HAMKKHZNNAIGEO-YIXHJXPBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=N/NC2=NN=CC(=O)N2 |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=NNC2=NN=CC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.